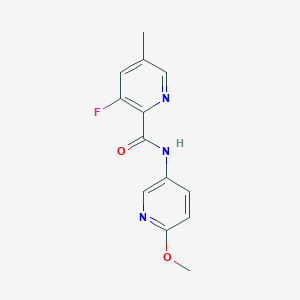
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide involves its interaction with specific target enzymes, leading to the inhibition of their activity. By inhibiting the activity of these enzymes, this compound can modulate various signaling pathways involved in physiological processes such as inflammation and smooth muscle relaxation.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the activity of PDE5 and PDE4, leading to an increase in the levels of cyclic nucleotides such as cGMP and cAMP. This, in turn, can lead to the relaxation of smooth muscles and the inhibition of inflammatory responses. This compound has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, its limited solubility in aqueous solutions can pose a challenge in some experiments, and its high cost may limit its use in certain studies.
Orientations Futures
Future research on 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide could focus on its potential applications in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, studies could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Further investigation into the mechanism of action of this compound could also provide insights into its potential use in other physiological processes.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide involves the reaction of 3-amino-5-methylpyridine-2-carboxylic acid with 6-methoxy-3-pyridinylboronic acid and 4-fluorobenzaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure this compound.
Applications De Recherche Scientifique
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes such as PDE5 and PDE4, which are involved in the regulation of cyclic nucleotide signaling pathways. This compound has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Propriétés
IUPAC Name |
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-8-5-10(14)12(16-6-8)13(18)17-9-3-4-11(19-2)15-7-9/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUQHGNTBKBJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=CN=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

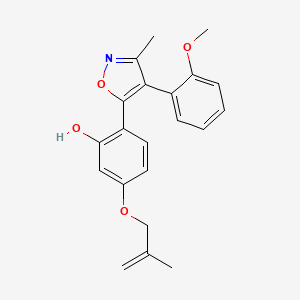
![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)

![N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2508293.png)
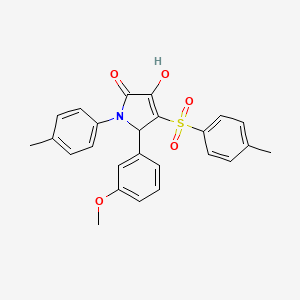
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)
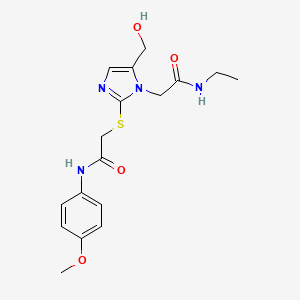
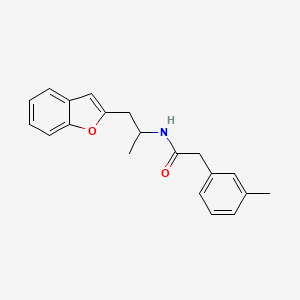
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)
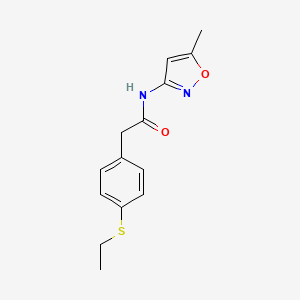

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)